2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
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Overview
Description
2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and properties This compound features multiple trifluoromethoxy and trifluoromethyl groups, which contribute to its high stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate typically involves multiple steps:
Formation of the Dibenzothiophene Core: The initial step involves the construction of the dibenzothiophene core through cyclization reactions of suitable precursors.
Introduction of Trifluoromethoxy Groups: Trifluoromethoxy groups are introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Addition of Trifluoromethyl Group: The trifluoromethyl group is added through a radical or nucleophilic trifluoromethylation process.
Formation of the Sulfonate Salt: The final step involves the conversion of the intermediate compound into the trifluoromethanesulfonate salt through a reaction with trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy groups with other functional groups, depending on the nucleophile used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiolates.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can engage in strong electron-withdrawing interactions, affecting the electronic properties of the compound and its reactivity. The compound can modulate biochemical pathways by binding to specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethoxy-5-(methyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
- 2,8-Dichloro-5-(chloromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
Uniqueness
Compared to similar compounds, 2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate stands out due to its multiple trifluoromethoxy and trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to its unique electronic properties, making it particularly valuable in applications requiring high-performance materials.
Properties
IUPAC Name |
2,8-bis(trifluoromethoxy)-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F9O2S.CHF3O3S/c16-13(17,18)25-7-1-3-11-9(5-7)10-6-8(26-14(19,20)21)2-4-12(10)27(11)15(22,23)24;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNSTWFNNZPKDH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C3=C([S+]2C(F)(F)F)C=CC(=C3)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12O5S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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